molecular formula C17H15NO7 B10891166 2-(3-Nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

2-(3-Nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

Cat. No.: B10891166
M. Wt: 345.30 g/mol
InChI Key: CCDNMCNQFWSLDQ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 3,4-dimethoxybenzoate: is a chemical compound with a complex structure. Let’s break it down:

    2-(3-Nitrophenyl): This part of the compound contains a nitro group (NO₂) attached to a phenyl ring.

    2-oxoethyl: Refers to an ethyl group (CH₂CH₃) with a carbonyl group (C=O) at the second carbon.

    3,4-dimethoxybenzoate: This portion consists of a benzoate ring (a benzene ring with a carboxylate group, C₆H₅COO-) with methoxy (OCH₃) groups at positions 3 and 4.

Preparation Methods

The synthetic route for this compound involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride. The resulting product is then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO₄ or CrO₃, while reduction could use NaBH₄. Substitution reactions may occur with nucleophiles like amines or alkoxides.

    Major Products: The exact products depend on the specific reaction. For instance, reduction could yield an amine derivative, while substitution might lead to a modified benzoate.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.

    Biology: It may serve as a probe to investigate biological processes due to its structural features.

    Industry: Its unique structure could find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Other compounds with similar functional groups or structural motifs include

Properties

Molecular Formula

C17H15NO7

Molecular Weight

345.30 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C17H15NO7/c1-23-15-7-6-12(9-16(15)24-2)17(20)25-10-14(19)11-4-3-5-13(8-11)18(21)22/h3-9H,10H2,1-2H3

InChI Key

CCDNMCNQFWSLDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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